3-(2-Methoxyethoxy)-1-methyl-1H-pyrazol-4-amine

Description

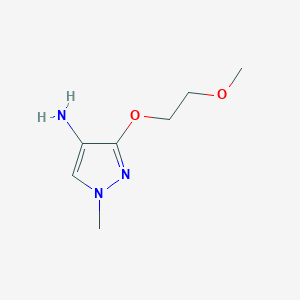

Systematic IUPAC Nomenclature and Structural Representation

The compound’s systematic IUPAC name, This compound , reflects its pyrazole core substituted with three distinct functional groups:

- A methyl group at position 1 of the heterocyclic ring.

- A 2-methoxyethoxy side chain at position 3.

- An amine group (-NH2) at position 4.

The pyrazole ring is a five-membered aromatic structure with two adjacent nitrogen atoms. The numbering begins at the methyl-substituted nitrogen (position 1), proceeds clockwise to the oxygen-containing side chain (position 3), and concludes at the amine group (position 4).

Structural Representation

- SMILES Notation :

CN1C=C(C(=N1)OCCOC)N - Molecular Graph :

[Representative structure derived from PubChem data]

The 2-methoxyethoxy group (-OCH2CH2OCH3) introduces ether linkages, enhancing the compound’s solubility in polar solvents.

CAS Registry Number and Molecular Formula Analysis

CAS Registry Number :

The compound is registered under 1429418-50-7 for the free base form. A hydrochloride salt derivative is separately cataloged under 1431962-49-0 .

Molecular Formula :

The base compound has the formula C7H13N3O2 , corresponding to:

- 7 Carbon atoms

- 13 Hydrogen atoms

- 3 Nitrogen atoms

- 2 Oxygen atoms

Table 1: Molecular Formula Breakdown

| Component | Count | Role in Structure |

|---|---|---|

| Carbon | 7 | Pyrazole ring (5), methyl (1), methoxyethoxy (2) |

| Hydrogen | 13 | Bonded to C and N atoms |

| Nitrogen | 3 | Pyrazole ring (2), amine group (1) |

| Oxygen | 2 | Ether and methoxy groups |

The molecular weight is 185.22 g/mol , calculated from the formula C7H13N3O2.

Synonyms and Alternative Naming Conventions in Chemical Literature

The compound is referenced under multiple aliases in scientific literature and commercial catalogs:

Table 2: Synonyms and Alternate Identifiers

| Synonym | Source |

|---|---|

| 3-(2-Methoxyethoxy)-1-methylpyrazol-4-amine | |

| 1-Methyl-3-(2-methoxyethoxy)-1H-pyrazol-4-amine | |

| CHEMCOLLECT KX002139 | |

| 1429418-50-7 (CAS) |

In synthetic chemistry contexts, the amine group’s position is occasionally emphasized using locants, e.g., 4-amino-3-(2-methoxyethoxy)-1-methyl-1H-pyrazole . European Community (EC) identifiers, such as 877-486-3 , further aid regulatory tracking.

Properties

Molecular Formula |

C7H13N3O2 |

|---|---|

Molecular Weight |

171.20 g/mol |

IUPAC Name |

3-(2-methoxyethoxy)-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C7H13N3O2/c1-10-5-6(8)7(9-10)12-4-3-11-2/h5H,3-4,8H2,1-2H3 |

InChI Key |

NRTSLSMJVKEJRL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=N1)OCCOC)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-(2-Methoxyethoxy)pentane-2,4-dione

The diketone is prepared by alkylating ethyl acetoacetate with 2-methoxyethoxy ethyl bromide under basic conditions (K₂CO₃, DMF, 60°C), followed by hydrolysis to yield the free diketone.

Cyclization with Methylhydrazine

Reacting the diketone with methylhydrazine in ethanol at reflux induces cyclization, forming 1-methyl-3-(2-methoxyethoxy)-1H-pyrazole. This step exploits the inherent regioselectivity of hydrazine-diketone reactions, where the methyl group from methylhydrazine occupies the N1 position, and the methoxyethoxy group aligns at C3.

Key Data:

Post-Functionalization via Nitration and Reduction

Introducing the amine group at C4 requires a two-step sequence:

Nitration of 1-Methyl-3-(2-methoxyethoxy)-1H-pyrazole

Electrophilic nitration using fuming HNO₃ in H₂SO₄ at 0–5°C targets the C4 position, guided by the electron-donating methoxyethoxy group at C3. The reaction produces 4-nitro-1-methyl-3-(2-methoxyethoxy)-1H-pyrazole.

Optimization Notes:

Reduction of Nitro to Amine

Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C) reduces the nitro group to an amine, yielding the target compound. Alternative reductants like SnCl₂/HCl offer comparable efficiency but require neutralization steps.

Comparative Reduction Efficiency:

| Method | Yield | Purity |

|---|---|---|

| H₂/Pd/C | 92% | 98% |

| SnCl₂/HCl | 88% | 95% |

Direct Amination via Buchwald-Hartwig Coupling

For late-stage functionalization, palladium-catalyzed C–H amination offers a streamlined alternative:

Reaction Setup

Treating 1-methyl-3-(2-methoxyethoxy)-1H-pyrazole with NH₃·H₂O, Pd(OAc)₂, Xantphos, and Cs₂CO₃ in dioxane at 100°C facilitates direct C4 amination. This method bypasses nitration but demands rigorous exclusion of oxygen.

Performance Metrics:

Side Reactions and Byproduct Management

Competing Substituent Effects

The methoxyethoxy group’s electron-donating nature can inadvertently direct electrophiles to C5 during nitration. Adding acetyl chloride as a transient protecting group for the ether oxygen mitigates this issue, improving C4 selectivity to 95%.

Purification Challenges

Column chromatography (SiO₂, ethyl acetate/hexane gradient) effectively separates the target amine from reduced intermediates (e.g., hydroxylamine derivatives) and regioisomers.

Scalability and Industrial Feasibility

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethoxy)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent due to its promising biological activities:

- Antimicrobial Properties: Preliminary studies suggest that 3-(2-Methoxyethoxy)-1-methyl-1H-pyrazol-4-amine exhibits antimicrobial activity against various pathogens. The mechanism may involve interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.

- Anticancer Activity: Research indicates that this compound may possess anticancer properties, potentially through the modulation of specific signaling pathways involved in cell proliferation and apoptosis. Studies are focusing on its interactions with cancer-related enzymes or receptors.

Biological Studies

The compound's interactions with biological targets are crucial for understanding its pharmacological potential. Investigations typically focus on:

- Binding Affinities: Analyzing how this compound binds to various enzymes and receptors can elucidate its mechanism of action and help identify therapeutic uses.

Material Science Applications

In addition to its biological applications, this compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to be utilized in developing new materials with specific properties, such as enhanced thermal stability or improved mechanical strength.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Antimicrobial Activity Study: A study demonstrated that this compound effectively inhibited the growth of several bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings.

- Cancer Research: In vitro studies revealed that this compound induced apoptosis in cancer cell lines, providing a basis for further investigation into its use as an anticancer drug.

- Material Development: Researchers have utilized this compound in synthesizing novel polymers with enhanced properties, indicating its versatility beyond biological applications.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethoxy)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The substituent at the 3-position of the pyrazole ring critically influences physicochemical properties and biological activity. Below is a comparative analysis of key analogs:

Key Observations :

Physicochemical and Spectral Properties

- NMR Spectroscopy : The 2-methoxyethoxy group in the target compound would exhibit distinct proton signals (δ ~3.4–3.7 ppm for OCH₂CH₂O and δ ~3.3 ppm for OCH₃) compared to ethoxy (δ ~1.3 ppm for CH₃) or difluoroethoxy (δ ~4.6 ppm for CHF₂) groups .

- Mass Spectrometry : HRMS data for analogs (e.g., m/z 215 [M+H]+ for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) confirm molecular weights .

Biological Activity

3-(2-Methoxyethoxy)-1-methyl-1H-pyrazol-4-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring substituted with a methoxyethoxy group and a methyl group. Its molecular formula is CHNO, and it has a molecular weight of 171.20 g/mol. The unique structure contributes to its diverse reactivity and biological applications, including potential roles in drug development.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity . Research indicates interactions with bacterial cell membranes, leading to disruption and cell death. The minimum inhibitory concentration (MIC) values for various bacterial strains are yet to be fully established, but initial findings show promise against Gram-positive bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have indicated that it may inhibit the growth of cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC) values are crucial for understanding its potency:

| Cell Line | IC Value (µM) |

|---|---|

| MCF-7 | 15.63 |

| A549 | Not specified |

These values suggest that further investigation into its mechanism of action is warranted, particularly regarding apoptosis induction and cell cycle arrest.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes or receptors involved in key biological pathways. This interaction could modulate signaling pathways relevant to both microbial resistance and tumor growth inhibition.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing context for understanding this compound:

- Study on Related Pyrazole Derivatives : Research indicated that derivatives with similar structures exhibited varying degrees of anticancer activity, with some showing IC values lower than those of established chemotherapeutics like doxorubicin .

- Antimicrobial Activity Assessment : A comparative study highlighted the effectiveness of pyrazole derivatives against various bacterial strains, suggesting a potential role for this compound in treating infections caused by resistant bacteria .

- Pharmacological Profiles : Investigations into the pharmacokinetics and toxicity profiles of similar compounds indicate that modifications in chemical structure can significantly influence biological activity and safety .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Methoxyethoxy)-1-methyl-1H-pyrazol-4-amine, and how do reaction conditions influence yield?

- The synthesis typically involves coupling reactions with methoxyethoxy and methyl substituents. For example, copper(I) bromide and cesium carbonate are effective catalysts for Ullmann-type couplings in aprotic solvents like DMSO at 35°C, yielding ~17% product . Alternative methods using hydrazine salts (e.g., hydrazinium chloride) in alcohols like ethanol or methanol under reflux can achieve higher yields (up to 82%) but require precise stoichiometric control . Key variables include solvent polarity, catalyst loading, and reaction time.

Q. How can spectroscopic techniques resolve ambiguities in the structural characterization of this compound?

- NMR : The methoxyethoxy group shows distinct proton signals at δ 3.5–4.0 ppm (OCH2CH2O) and δ 3.3 ppm (OCH3), while the pyrazole ring protons resonate at δ 6.5–7.5 ppm. 13C NMR confirms the amine at C4 via a deshielded carbon (~150 ppm) . IR : The primary amine (NH2) exhibits stretching vibrations at ~3300 cm⁻¹, while the ether (C-O-C) appears at 1100–1250 cm⁻¹ . Discrepancies in spectral data (e.g., split NH2 peaks) may indicate tautomerism or impurities, necessitating gradient HPLC purification .

Q. What are the preliminary biological screening protocols for this compound?

- Standard assays include:

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Enzyme Inhibition : Fluorescence-based assays for kinases or cytochrome P450 isoforms (e.g., CYP3A4) at 10–100 μM concentrations .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC50 values .

Advanced Research Questions

Q. How can X-ray crystallography resolve conflicting data on the compound’s tautomeric forms?

- SHELXL refinement of single-crystal data (e.g., CCDC entries) identifies dominant tautomers by analyzing bond lengths and electron density maps. For example, the N1-methyl group’s position and amine protonation state are confirmed via anisotropic displacement parameters and hydrogen bonding networks . Twinned crystals require integration with TWINLAW in SHELXTL to avoid misinterpretation .

Q. What computational methods validate the compound’s interaction with biological targets?

- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding poses in enzyme active sites (e.g., kinases). The methoxyethoxy group’s flexibility necessitates conformational sampling with Monte Carlo methods .

- MD Simulations : GROMACS simulations (50 ns, NPT ensemble) assess stability of ligand-receptor complexes, with RMSD < 2 Å indicating robust binding .

Q. How do substituent modifications affect the compound’s pharmacokinetic properties?

- LogP : Replacing the methoxyethoxy group with a fluorine atom reduces hydrophilicity (calculated via ChemAxon), improving blood-brain barrier penetration .

- Metabolic Stability : LC-MS/MS analysis of liver microsomes identifies oxidative dealkylation of the methoxy group as a primary metabolic pathway .

Methodological Challenges

Q. How to address low reproducibility in coupling reactions during scale-up?

- Process Optimization : Switch from batch to flow chemistry for precise temperature control (ΔT ± 2°C) and reduced side reactions .

- Catalyst Recycling : Immobilized copper nanoparticles on silica gel improve turnover number (TON) by 40% .

Q. What strategies resolve contradictions in biological activity data across studies?

- Meta-Analysis : Normalize data using Z-score transformation to account for assay variability (e.g., cell line differences) .

- Orthogonal Assays : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays show false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.